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Introduction
SAHM1 (Stereo-specific, All-hydrocarbon, Macrocyclic, Helical 1) is a cell-permeable,

hydrocarbon-stapled alpha-helical peptide that acts as a potent inhibitor of the Notch signaling

pathway.[1][2][3][4] It functions by disrupting the formation of the Notch transactivation

complex, specifically by preventing the assembly of the intracellular domain of Notch (ICN) with

its coactivators, CSL and MAML1.[5] This targeted inhibition leads to the genome-wide

suppression of Notch-activated genes, making SAHM1 a valuable tool for studying the role of

Notch signaling in various biological processes and a potential therapeutic agent in diseases

driven by aberrant Notch activation, such as T-cell acute lymphoblastic leukemia (T-ALL) and

allergic asthma.

These application notes provide detailed protocols for the use of SAHM1 in genome-wide

suppression studies, focusing on both in vitro and in vivo models of T-ALL and allergic asthma.

Mechanism of Action of SAHM1
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for

development and tissue homeostasis. Ligand binding to the Notch receptor triggers a series of

proteolytic cleavages, releasing the ICN. ICN then translocates to the nucleus, where it forms a

complex with the DNA-binding protein CSL (CBF1/RBP-Jκ/Su(H)/Lag-1) and the coactivator
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Mastermind-like 1 (MAML1). This ternary complex activates the transcription of Notch target

genes.

SAHM1 is a synthetic peptide designed to mimic the alpha-helical region of MAML1 that binds

to the ICN-CSL complex. By competitively binding to this complex, SAHM1 prevents the

recruitment of MAML1, thereby inhibiting the formation of the active transcriptional complex and

suppressing the expression of Notch target genes.
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Figure 1: Mechanism of SAHM1 Action in the Notch Signaling Pathway.
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Aberrant Notch1 signaling is a key driver in over 60% of T-ALL cases. SAHM1 has been shown

to effectively suppress Notch-driven gene expression and inhibit the proliferation of T-ALL cells

in vitro and in vivo.

Quantitative Data Summary

Cell Line Treatment
Key
Downregula
ted Genes

Fold
Change (vs.
Control)

p-value Reference

KOPT-K1
SAHM1 (20

µM) for 24h
HES1 ~0.4 <0.05

KOPT-K1
SAHM1 (20

µM) for 24h
MYC ~0.6 <0.05

KOPT-K1
SAHM1 (20

µM) for 24h
DTX1 ~0.3 <0.01

HPB-ALL
SAHM1 (20

µM) for 24h
DTX1 ~0.5 <0.05

Table 1: Effect of SAHM1 on Notch Target Gene Expression in T-ALL Cell Lines.
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Animal
Model

Treatment
Outcome
Measure

Result (vs.
Vehicle)

p-value Reference

T-ALL

Xenograft

(Mouse)

SAHM1 (30

mg/kg, twice

daily, 5 days)

Tumor

Burden

(Bioluminesc

ence)

Significant

regression
0.02

T-ALL

Xenograft

(Mouse)

SAHM1 (30

mg/kg, twice

daily, 5 days)

Hes1 mRNA

levels in

blood

Significant

decrease
0.0187

T-ALL

Xenograft

(Mouse)

SAHM1 (30

mg/kg, twice

daily, 5 days)

Myc mRNA

levels in

blood

Significant

decrease
0.023

T-ALL

Xenograft

(Mouse)

SAHM1 (30

mg/kg, twice

daily, 5 days)

Dtx1 mRNA

levels in

blood

Significant

decrease
0.0006

Table 2: In Vivo Efficacy of SAHM1 in a T-ALL Mouse Model.

Experimental Protocols
Cell Culture: Culture human T-ALL cell lines (e.g., KOPT-K1, HPB-ALL) in RPMI-1640

medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C

in a 5% CO2 incubator.

SAHM1 Preparation: Dissolve SAHM1 in sterile water to a stock concentration of 1 mg/ml.

Further dilute in culture medium to the desired final concentrations (e.g., 15-20 µM).

Treatment: Seed cells at a density of 5 x 10^4 cells/well in a 96-well plate. Treat cells with

SAHM1 or a vehicle control (e.g., sterile water).

Proliferation Assay: Monitor cell proliferation at various time points (e.g., 3 and 6 days) using

a suitable method such as the CellTiter-Glo Luminescent Cell Viability Assay.
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Figure 2: Experimental Workflow for Microarray Analysis.

Sample Preparation: Treat T-ALL cells (in triplicate) with SAHM1 (e.g., 20 µM) or vehicle for

24 hours.
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RNA Extraction: Isolate total RNA from the treated cells using a standard method (e.g.,

TRIzol reagent or a commercial kit). Assess RNA quality and quantity.

cRNA Preparation and Labeling: Synthesize biotinylated cRNA from the total RNA using a

commercial kit such as the Affymetrix 3' IVT Express Kit, following the manufacturer's

protocol.

Hybridization: Hybridize the fragmented and labeled cRNA to an Affymetrix GeneChip

Human Genome U133 Plus 2.0 Array for 16 hours at 45°C.

Washing and Staining: Wash and stain the arrays using an Affymetrix Fluidics Station 400.

Scanning: Scan the arrays using an Affymetrix GeneChip Scanner 3000.

Data Analysis: Analyze the scanned images using software such as Affymetrix Microarray

Suite (MAS) 5.0. Perform data normalization (e.g., global scaling) and identify differentially

expressed genes between the SAHM1-treated and control groups.

Model Generation: Establish a T-ALL mouse model by transplanting luciferase-expressing

human T-ALL cells into immunodeficient mice (e.g., C57BL/6-TyrC/C).

Tumor Burden Monitoring: Monitor tumor engraftment and progression non-invasively using

bioluminescence imaging (BLI).

SAHM1 Treatment: Once tumors are established, treat mice with SAHM1 (e.g., 30 mg/kg,

intraperitoneally, twice daily) or a vehicle control for a specified duration (e.g., 5 days).

Efficacy Evaluation: Assess the therapeutic efficacy of SAHM1 by monitoring changes in

tumor burden via BLI.

Pharmacodynamic Analysis: At the end of the treatment period, collect blood or tissue

samples to analyze the expression of Notch target genes by qRT-PCR to confirm target

engagement.

Application 2: Suppression of Allergic Airway
Inflammation
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Overview
The Notch signaling pathway is implicated in the pathogenesis of allergic asthma. SAHM1 has

been shown to ameliorate the hallmarks of allergic asthma in a house dust mite (HDM)-induced

mouse model by reducing airway inflammation.

Quantitative Data Summary
Animal
Model

Treatment
Outcome
Measure

Result (vs.
Control)

p-value Reference

HDM-induced

Asthma

(Mouse)

SAHM1 (1

µg,

intranasal,

during

challenge

phase)

Eosinophil

numbers in

BAL fluid

(x10^4)

~2 vs. ~8 <0.05

HDM-induced

Asthma

(Mouse)

SAHM1 (1

µg,

intranasal,

during

challenge

phase)

T cell

numbers in

BAL fluid

(x10^4)

~1 vs. ~3 <0.05

HDM-induced

Asthma

(Mouse) with

anti-IFN-γ

SAHM1 (1

µg,

intranasal)

GATA3+

CD4+ T cells

in BAL fluid

(%)

Significant

reduction
<0.05

HDM-induced

Asthma

(Mouse) with

anti-IFN-γ

SAHM1 (1

µg,

intranasal)

IL-4+ CD4+ T

cells in BAL

fluid (%)

Significant

reduction
<0.05

Table 3: Effect of SAHM1 on Airway Inflammation in an HDM-induced Asthma Mouse Model.
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Figure 3: Workflow for the HDM-induced Asthma Model and SAHM1 Treatment.

Animals: Use a suitable mouse strain, such as BALB/c mice.

Sensitization and Challenge:

Sensitization: On day 0, sensitize mice by intranasal administration of house dust mite

(HDM) extract (e.g., 10 µg in 40 µl of PBS).

Challenge: From days 7 to 11, challenge the mice daily with intranasal administration of

HDM extract (e.g., 20 µg in 40 µl of PBS).

SAHM1 Treatment: Administer SAHM1 (e.g., 1 µg in a suitable vehicle) or a vehicle control

intranasally during the challenge phase.
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Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, euthanize the mice and

perform a bronchoalveolar lavage by flushing the lungs with PBS.

Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cells for analysis.

Cell Staining:

Resuspend the BAL cells in FACS buffer (PBS with 2% FBS).

Block Fc receptors with an anti-CD16/CD32 antibody.

Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface

markers to identify different immune cell populations (e.g., CD45, Siglec-F for eosinophils;

CD3, CD4 for T helper cells).

Flow Cytometry: Acquire the stained cells on a flow cytometer.

Data Analysis: Analyze the flow cytometry data to quantify the number and percentage of

different immune cell populations in the BAL fluid.

Conclusion
SAHM1 is a powerful research tool for investigating the role of Notch signaling in health and

disease. Its ability to specifically inhibit the Notch transactivation complex allows for the

targeted suppression of Notch-dependent gene expression. The protocols outlined in these

application notes provide a framework for utilizing SAHM1 in genome-wide suppression studies

in the context of T-ALL and allergic asthma, enabling researchers to further elucidate the

therapeutic potential of Notch inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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